
Benchmarking the safety profile of (Z)-ONO 1301
against other prostacyclin analogs

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Z)-ONO 1301

Cat. No.: B1232547 Get Quote

A Comparative Safety Profile of (Z)-ONO-1301
and Other Prostacyclin Analogs
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and pharmacological profiles of

(Z)-ONO-1301, a novel long-acting prostacyclin (PGI₂) agonist with thromboxane A₂ synthase

inhibitory activity, against other established prostacyclin analogs, including treprostinil, iloprost,

beraprost, and the selective IP receptor agonist, selexipag. The information presented is based

on available preclinical and clinical data to assist in the evaluation of their relative safety

profiles.

Executive Summary
Prostacyclin analogs are a cornerstone in the management of pulmonary arterial hypertension

(PAH), primarily through their vasodilatory and anti-platelet effects mediated by the prostacyclin

(IP) receptor. However, their clinical utility can be limited by adverse effects stemming from

their mechanism of action and, in some cases, off-target receptor interactions. (Z)-ONO-1301

presents a unique profile by combining IP receptor agonism with inhibition of thromboxane A₂

synthase, which may offer a distinct safety and efficacy balance. This guide benchmarks its

safety profile against other widely used prostacyclin analogs by comparing their receptor

binding affinities, potency in functional assays, effects on platelet aggregation, and reported

clinical adverse events.
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Pharmacological Profile: Receptor Selectivity and
Potency
The safety and efficacy of prostacyclin analogs are intrinsically linked to their interaction with

the IP receptor and other prostanoid receptors (e.g., EP, DP, TP). Off-target binding can

contribute to a wider range of side effects.

Table 1: Comparative Receptor Binding Affinities (Ki,
nM) of Prostacyclin Analogs
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Receptor
Treprostinil[
1]

Iloprost[1] Beraprost

Selexipag
(Active
Metabolite
ACT-
333679)

(Z)-ONO-
1301

IP 32 3.9
Potent

Agonist[2][3]

High

Selectivity

Primary

Agonist

EP₁ Low Affinity 1.1 - - -

EP₂ 3.6
Very Low

Affinity
- - -

EP₃
Very Low

Affinity
Low Affinity - - -

EP₄ Low Affinity Low Affinity Binds to EP₄ - -

DP₁ 4.4
Very Low

Affinity
- - -

FP
Very Low

Affinity
Low Affinity - - -

TP
Very Low

Affinity

Very Low

Affinity
- - -

Data for (Z)-

ONO-1301

and a

complete

profile for

Beraprost

were not

available in

the public

domain.
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Table 2: Comparative Functional Potency (EC₅₀/IC₅₀, nM)
of Prostacyclin Analogs
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Assay Treprostinil Iloprost
Beraprost
(esuberapro
st)

Selexipag
(Active
Metabolite
ACT-
333679)

(Z)-ONO-
1301

cAMP

Elevation (IP

Receptor)

1.9 0.37 0.4

Partial

Agonist

(Emax 56%)

Induces

cAMP

elevation

Cellular

Relaxation

(PASMC)

- - - 4.3 -

Inhibition of

Cell

Proliferation

(PASMC)

- - 3 4.0
Reduces

proliferation

Inhibition of

Collagen-

Induced

Platelet

Aggregation

- - - - 460

Inhibition of

ADP-Induced

Platelet

Aggregation

Decreased

reactivity

Potent

inhibitor
- - -

PASMC:

Pulmonary

Arterial

Smooth

Muscle Cells.

Data

presented are

from various

sources and

may not be
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directly

comparable

due to

different

experimental

conditions.

Impact on Platelet Aggregation
A key therapeutic effect of prostacyclin analogs is the inhibition of platelet aggregation.

However, this can also increase the risk of bleeding. (Z)-ONO-1301's dual mechanism may

offer a nuanced effect on hemostasis.

Table 3: Comparative Inhibitory Effects on Platelet
Aggregation

Prostacyclin
Analog

Agonist IC₅₀ (nM) Species

(Z)-ONO-1301 Collagen 460 -

Iloprost ADP
Potent inhibitor (90%

inhibition at 10 nM)
Human

Treprostinil ADP, AA
Decreased platelet

reactivity
Human

Beraprost ADP - Human

Selexipag (Active

Metabolite ACT-

333679)

-
IC₅₀ = 210 nM (in

vitro)
Human

Direct comparative

studies under identical

conditions are limited.

Clinical Safety Profile: Common Adverse Events
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The following table summarizes the most frequently reported adverse events from clinical trials

of various prostacyclin analogs. These are often related to their vasodilatory properties.

Table 4: Common Adverse Events of Prostacyclin
Analogs in Clinical Trials
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Adverse
Event

(Z)-ONO-
1301

Treprostinil Iloprost Beraprost Selexipag

Headache ✓ ✓ ✓ (16.4%) ✓ ✓

Diarrhea ✓ ✓ - ✓ ✓

Nausea/Vomi

ting
- ✓ - ✓ ✓

Jaw Pain - ✓ - - ✓

Flushing/Red

dening of

face

- ✓ ✓ (12.4%) ✓ ✓

Cough - ✓ ✓ (17%) - -

Pain in

extremity/My

algia

- ✓ - - ✓

Throat

Irritation
- ✓ - - -

Dizziness - ✓ - ✓ -

Infusion/Inject

ion site pain
N/A

✓

(subcutaneou

s)

N/A N/A N/A

Checkmarks

(✓) indicate

commonly

reported

adverse

events.

Percentages

are provided

where

available
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from meta-

analyses.

Signaling Pathways and Experimental Workflows
Prostacyclin (IP) Receptor Signaling Pathway
Prostacyclin analogs primarily exert their effects by binding to the IP receptor, a G-protein

coupled receptor. This initiates a signaling cascade that leads to an increase in intracellular

cyclic AMP (cAMP), which in turn mediates various physiological responses, including

vasodilation and inhibition of platelet aggregation.
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Extracellular Cell Membrane
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Start: Obtain Whole Blood

Prepare Platelet-Rich Plasma (PRP)
by centrifugation

Incubate PRP with
Prostacyclin Analog or Vehicle

Add Platelet Agonist
(e.g., Collagen, ADP)

Measure Light Transmission
over time in Aggregometer

Analyze Aggregation Curve
(Calculate % Inhibition, IC₅₀)

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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